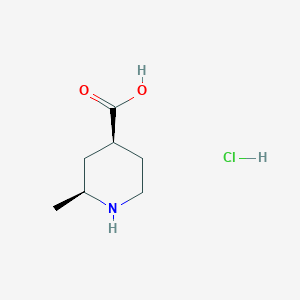

(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride

Beschreibung

(2S,4S)-2-Methylpiperidine-4-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by stereospecific methyl and carboxylic acid substituents at the 2- and 4-positions of the six-membered ring, respectively. Its molecular formula is C₇H₁₃NO₂·HCl, with a molecular weight of 143.18 g/mol (free base) . The hydrochloride salt form enhances solubility in aqueous media, making it relevant for pharmaceutical and biochemical research.

Eigenschaften

Molekularformel |

C7H14ClNO2 |

|---|---|

Molekulargewicht |

179.64 g/mol |

IUPAC-Name |

(2S,4S)-2-methylpiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |

InChI-Schlüssel |

NGFVCCOFVLFVGW-GEMLJDPKSA-N |

Isomerische SMILES |

C[C@H]1C[C@H](CCN1)C(=O)O.Cl |

Kanonische SMILES |

CC1CC(CCN1)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation-Reduction Approach

A prominent method for synthesizing piperidine carboxylates involves the oxidation of picoline derivatives followed by reduction. While the patent CN102887854B details the preparation of 4-methylpiperidine-2-carboxylate hydrochloride, analogous strategies can be adapted for the target compound by modifying starting materials and reaction geometry.

Key Steps:

-

Oxidation of Picoline Derivatives:

Starting with ethyl 2-picoline-4-carboxylate (hypothetical analog), phosphomolybdic acid catalyzes oxidation using hydrogen peroxide to form the corresponding N-oxide. This step enhances reactivity for subsequent reduction. The catalyst increases hydrogen peroxide efficiency, reducing reagent consumption by 30–40% while maintaining yields above 90%. -

Reduction to Piperidine:

The N-oxide intermediate undergoes reduction using palladium on carbon (10% Pd/C) and formic acid as a hydrogen donor under ambient pressure. This transfer hydrogenation approach avoids high-pressure equipment, improving safety and scalability. Reaction temperatures (30–50°C) and solvent choice (methanol or ethanol) critically influence stereochemical outcomes.

Example Conditions:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10–20 wt% relative to substrate |

| Solvent | Methanol (1:5–30 w/v) |

| Reaction Time | 1–20 hours |

| Yield | 76–79% after recrystallization |

Stereochemical Control Strategies

Diastereoselective Synthesis

Achieving the (2S,4S) configuration necessitates diastereoselective methods. Chelation-controlled ring closure, as inferred from analogous syntheses, leverages metal ions to stabilize transition states, favoring the desired stereochemistry. For instance, using chiral auxiliaries or Lewis acids during cyclization can induce >90% diastereomeric excess (de).

Chiral Resolution Techniques

Racemic mixtures generated during synthesis require resolution. Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by fractional crystallization is widely employed. Alternatively, enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer, though this method remains less common for piperidine carboxylates.

Industrial Production Methods

Scale-Up Considerations

Large-scale production prioritizes cost-effectiveness and safety. The oxidation-reduction sequence described in Section 1.1 is amenable to continuous-flow reactors, reducing batch variability. Key industrial adaptations include:

Purification and Recrystallization

Crude products are purified through sequential recrystallization using ethanol/ethyl acetate (1:3 v/v), yielding >99% enantiomeric purity. Crystallization kinetics are optimized by controlling cooling rates and seed crystal addition.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S,4S)-2-Methylpiperidin-4-carbonsäurehydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihren entsprechenden Alkohol oder Amin umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und seine chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um Selektivität und Ausbeute zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Chiral Building Block

The compound serves as a crucial chiral building block in organic synthesis. Its unique stereochemistry allows for the construction of complex molecules with specific configurations, which is essential in developing pharmaceuticals and agrochemicals. The compound's ability to participate in diastereoselective reactions enhances its utility in synthesizing other chiral compounds .

Synthetic Routes

Common synthetic routes for (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride involve diastereoselective methods that utilize commercially available starting materials. For instance, reactions that form tightly bound chelation-controlled transition states during ring closures are frequently employed to achieve high diastereoselectivity.

Biological Research

Enzyme Interaction Studies

Due to its chiral nature, this compound is utilized in studying enzyme interactions and protein folding. The compound can fit into enzyme active sites or receptor binding sites with high specificity, allowing researchers to investigate the mechanisms of enzyme action and the effects of stereochemistry on biological activity.

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit potential antiviral and antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit neuraminidase, an enzyme critical for viral replication, making them candidates for antiviral drug development. Moreover, some derivatives demonstrate anti-inflammatory effects by modulating immune responses.

Industrial Applications

Agrochemical Production

In the industrial sector, this compound is used in producing agrochemicals. Its ability to act as a chiral intermediate facilitates the synthesis of various agrochemical agents that require specific stereochemistry for efficacy.

Case Studies

Case Study 1: Synthesis of Bicyclic Lactams

A study demonstrated the utility of this compound in synthesizing zwitterionic bicyclic lactams through diastereoselective methods. This approach allowed for the construction of complex structures with high stereocontrol .

Case Study 2: Antiviral Activity Evaluation

Research evaluating the antiviral properties of piperidine derivatives indicated that compounds similar to this compound effectively inhibited viral replication mechanisms. This highlights the compound's potential role in developing antiviral therapies.

Wirkmechanismus

The mechanism of action of (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Piperidines

(2R-4r-6S)-2,6-Dimethylpiperidine-4-Carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- The trans-configuration (2R,6S) may influence binding interactions in chiral environments .

- Applications: Not explicitly stated, but structural rigidity suggests utility in receptor-targeted studies.

Methyl (2S,4R)-2-Phenylpiperidine-4-Carboxylate Hydrochloride

Pyrrolidine Derivatives

(2S,4S)-4-Phenylsulfanylpyrrolidine-2-Carboxylic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNOS

- Molecular Weight : 227.69 g/mol

- Key Features : The five-membered pyrrolidine ring and phenylsulfanyl group at position 4 introduce aromatic and hydrophobic interactions absent in the target compound. This may enhance binding to sulfur-seeking biological targets .

(2S,4S)-4-Fluoro-1-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₂ClFNO₂

- Molecular Weight : 183.6 g/mol

- Key Features : Fluorine at position 4 increases electronegativity and metabolic stability, while the 1-methyl group restricts ring puckering. These features are absent in the target compound, suggesting divergent pharmacokinetic profiles .

Bicyclic and Complex Derivatives

(1R,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-Carboxylic Acid Hydrochloride

- Key Features: A rigid bicyclic structure replaces the piperidine ring, limiting conformational freedom. The amino group at position 2 provides a protonation site for ionic interactions, differing from the methyl group in the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| (2S,4S)-2-Methylpiperidine-4-carboxylic acid·HCl | C₇H₁₃NO₂·HCl | 143.18 (free base) | 2-methyl, 4-carboxylic acid | Piperidine ring, hydrochloride salt |

| (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid·HCl | C₈H₁₆ClNO₂ | 193.67 | 2R,6S-dimethyl | Sterically hindered piperidine |

| (2S,4S)-4-Phenylsulfanylpyrrolidine-2-carboxylic acid·HCl | C₁₁H₁₄ClNOS | 227.69 | 4-phenylsulfanyl, pyrrolidine | Aromatic sulfur moiety |

| (2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid·HCl | C₇H₁₂ClFNO₂ | 183.6 | 4-fluoro, 1-methyl | Fluorine-enhanced stability |

| Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate·HCl | C₁₃H₁₈ClNO₂ | 255.74 | 2-phenyl, 4-methyl ester | Prodrug potential |

Research Findings and Inferences

Solubility and Stability :

- The hydrochloride salt of the target compound likely improves aqueous solubility compared to its free base form, a feature shared with other hydrochloride derivatives (e.g., ).

- Stability data are scarce, but (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride requires storage at -80°C, suggesting sensitivity to degradation .

Biological Interactions: Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability due to fluorine’s electronegativity, a trait absent in the non-fluorinated target compound.

Synthetic Accessibility :

- The stereospecific synthesis of (2S,4S)-configured compounds (e.g., ) requires chiral catalysts or resolution techniques, increasing complexity compared to racemic analogs.

Biologische Aktivität

(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chiral compound that has garnered attention in both organic chemistry and pharmaceutical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C7H14ClNO2

- Molecular Weight: 179.68 g/mol

- CAS Number: 79199-63-6

The compound features a piperidine ring with a methyl group and a carboxylic acid moiety, which are essential for its biological interactions.

This compound acts primarily by interacting with specific molecular targets in biological systems. It can function as a ligand for various receptors and enzymes, modulating their activity:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission pathways relevant to Alzheimer's disease therapy .

- Receptor Interaction: It has been identified as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which plays a significant role in cell proliferation and cancer progression .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity: Research indicates that piperidine derivatives possess anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Neurological Applications: The compound's ability to inhibit cholinesterases suggests its potential use in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that modifications to the piperidine structure can enhance brain exposure and efficacy against cholinesterases .

Case Studies

-

Alzheimer's Disease Treatment:

A study evaluated the effectiveness of various piperidine derivatives in inhibiting AChE and BuChE. Compounds similar to (2S,4S)-2-methylpiperidine-4-carboxylic acid were found to exhibit dual inhibition capabilities, which are beneficial for Alzheimer's treatment strategies . -

Cancer Research:

Another investigation focused on the synthesis of spirocyclic piperidine derivatives that included (2S,4S)-2-methylpiperidine-4-carboxylic acid. These compounds showed improved interactions with cancer cell lines, indicating their potential as new anticancer agents .

Research Findings

Recent studies have highlighted various synthetic methodologies for deriving biologically active piperidine compounds from this compound:

| Compound | Activity | Reference |

|---|---|---|

| EF24 Analog | Anticancer | |

| Cholinesterase Inhibitor | Neurological | |

| M3R Ligand | Cancer Progression |

These findings underscore the versatility of this compound in medicinal chemistry.

Q & A

Q. What synthetic strategies are recommended for preparing (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride with high stereochemical purity?

- Methodological Answer : Stereoselective synthesis is critical. A common approach involves:

- Chiral starting materials : Use enantiomerically pure precursors, such as D-penicillamine derivatives, to ensure stereochemical control .

- Protection/deprotection : Protect the carboxylic acid group during ring formation (e.g., using tert-butyl esters) to prevent side reactions.

- Cyclization : Employ Mitsunobu or reductive amination conditions for piperidine ring closure.

- Purification : Use chiral HPLC or recrystallization to isolate the desired diastereomer .

- Hydrochloride salt formation : React the free base with HCl in anhydrous ethanol to improve stability .

Q. Which analytical techniques are essential for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration via anomalous dispersion effects. For example, SHELXL refinement (via SHELX software) can validate bond lengths and angles .

- Circular Dichroism (CD) : Compare experimental spectra with computed spectra of enantiomers.

- Chiral HPLC : Use columns like Chiralpak® IA with polar mobile phases to separate enantiomers .

Q. How should researchers handle hygroscopic hydrochloride salts like this compound during experiments?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis .

- Moisture control : Use a glovebox for weighing and dissolution in anhydrous solvents (e.g., DMF or DMSO).

- Stability testing : Monitor purity via NMR or HPLC after storage intervals to detect degradation .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data in stereochemical assignments be resolved?

- Methodological Answer :

- Cross-validation : Use NOESY NMR to identify spatial proximity of protons (e.g., axial vs. equatorial methyl groups). Compare with X-ray-derived torsion angles .

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data .

- SHELX refinement : Check for disorder or twinning in crystallographic data, which may skew results .

Q. What experimental designs assess the impact of stereochemistry on biological activity?

- Methodological Answer :

- Enantiomer comparison : Synthesize both (2S,4S) and (2R,4R) enantiomers and test in vitro (e.g., enzyme inhibition assays) .

- Molecular docking : Use software like AutoDock to simulate binding interactions with target proteins (e.g., receptors or enzymes). Validate with mutagenesis studies .

- Pharmacokinetic profiling : Compare metabolic stability (e.g., liver microsome assays) between enantiomers to identify stereospecific effects .

Q. What strategies mitigate racemization during synthesis or purification of this compound?

- Methodological Answer :

- Low-temperature synthesis : Perform reactions below 0°C to reduce thermal racemization.

- Mild purification : Avoid acidic/basic conditions during chromatography; use neutral buffers or CO₂-critical fluid chromatography .

- Real-time monitoring : Track optical rotation during synthesis steps to detect racemization early .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer :

- Hydrogen-bond analysis : Use Mercury software to map O–H···N or N–H···Cl interactions, which affect solubility and melting point .

- Polymorph screening : Recrystallize from solvents like acetonitrile/water to identify stable forms with improved bioavailability .

- TGA/DSC : Correlate thermal stability with intermolecular interactions observed in crystal structures .

Data Contradiction Analysis

Q. How should researchers address conflicting purity results from HPLC vs. mass spectrometry?

- Methodological Answer :

- HPLC limitations : Ion-pairing agents may co-elute impurities. Validate with orthogonal methods like LC-MS or capillary electrophoresis .

- Mass spectrometry calibration : Use isotopically labeled internal standards to improve quantitation accuracy .

- Crystallographic validation : High-resolution X-ray data can confirm absence of co-crystallized impurities .

Safety and Compliance

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., HCl gas release during salt formation) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.